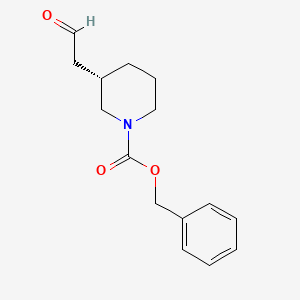

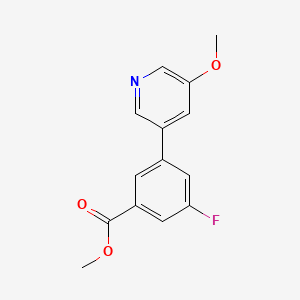

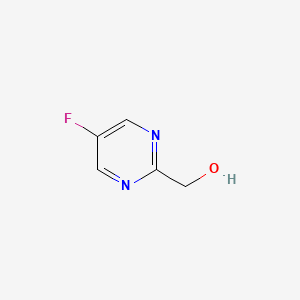

![molecular formula C8H7N3O2 B578113 Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate CAS No. 1260891-66-4](/img/structure/B578113.png)

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of “this compound” involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

“this compound” presents two possible tautomeric forms: the 1H- and 2H-isomers . The structure of this compound has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .科学的研究の応用

Synthesis Methods

- Methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates have been synthesized from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates through a two-step procedure involving the Vilsmeier–Haack reagent, revealing favored geometries in their structures (Verdecia et al., 1996).

- Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines were efficiently synthesized using ultrasound-promoted regioselective reactions, showcasing rapid methods and excellent yields (Nikpassand et al., 2010).

Novel Condensation Processes

- A novel synthesis method was developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives with activated carbonyl groups, useful for preparing N-fused heterocycle products (Ghaedi et al., 2015).

Antibacterial and Antitumor Applications

- Some 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids synthesized were evaluated for their antibacterial activities, with several compounds identified as good antibacterial agents (Maqbool et al., 2014).

- A study on novel pyrazole derivatives, including pyrazolo[3,4-b]pyridine, pyrazolo[3,4-b]quinoline, and others, highlighted their synthesis, characterization, and evaluation as antibacterial and antitumor agents (Hamama et al., 2012).

Theoretical and Experimental Investigations

- Theoretical and experimental studies on compounds related to Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, have provided insights into their structure and properties (Shen et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(10-11-7)3-2-4-9-6/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIHNHBYZCKVCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855623 |

Source

|

| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260891-66-4 |

Source

|

| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

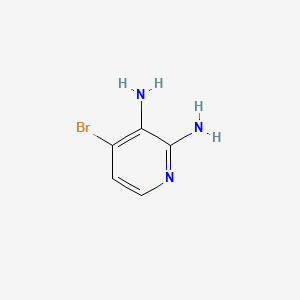

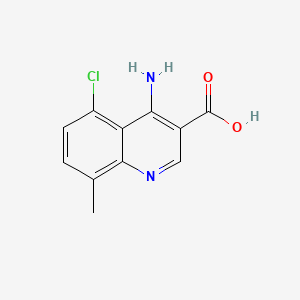

![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)

![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)